n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]
Description
Properties
CAS No. |
28711-05-9 |
|---|---|
Molecular Formula |
C9H14N2O4 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
N-(hydroxymethyl)-N-[[hydroxymethyl(prop-2-enoyl)amino]methyl]prop-2-enamide |
InChI |
InChI=1S/C9H14N2O4/c1-3-8(14)10(6-12)5-11(7-13)9(15)4-2/h3-4,12-13H,1-2,5-7H2 |
InChI Key |
ZGRZYEIIQUWUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N(CN(CO)C(=O)C=C)CO |
Origin of Product |
United States |
Preparation Methods
Aqueous Formaldehyde and Acrylamide Reaction
The classical synthesis involves acrylamide reacting with aqueous formaldehyde in the presence of a catalyst and polymerization inhibitors:
- Catalysts: Sulfuric acid or hydrochloric acid are commonly used to catalyze the condensation reaction.
- Polymerization inhibitors: Copper(I) chloride, phenothiazine, hydroquinone, or methyl ether hydroquinone (MEHQ) are employed to prevent premature polymerization during synthesis.
- Reaction conditions: Temperature control is crucial, typically maintained between 40°C and 70°C during different stages of the reaction.
- Reaction time: The process may involve multiple stages of stirring and heating, with reaction times ranging from 0.5 hours to several hours, followed by cooling and crystallization.
Typical procedure (scaled-up example):
| Step | Operation | Conditions | Notes |
|---|---|---|---|
| 1 | Add water to reactor and heat | 45–70°C | Stirring initiated |
| 2 | Add acrylamide and formaldehyde with polymerization inhibitor | 40–45°C, 0.5–1.5 hours | Reaction to form N-hydroxymethylacrylamide |
| 3 | Add additional acrylamide and catalyst (H2SO4 or HCl) | 65–70°C, 1.5–2.5 hours | Further reaction to bisacrylamide |
| 4 | Cool naturally for 40–50 hours | Ambient temperature | Crystallization |
| 5 | Filter and dry product | 75–85°C | Obtain final product |
This method yields high purity product with yields typically between 60% and 80%.
Use of Paraformaldehyde in Organic Solvent
An alternative approach uses paraformaldehyde instead of aqueous formaldehyde:
- Solvent: 1,2-dichloroethane is used to dissolve acrylamide and paraformaldehyde.
- Heating: The mixture is heated until a clear solution forms, from which the product crystallizes upon cooling.
This method can enhance product purity by minimizing water content and side reactions.
Catalyst Systems and Yield Optimization
Recent research has explored various catalysts to improve yield and reaction efficiency:
- A study demonstrated that copper(II) complexes containing carboxylate ligands significantly increase yield, achieving up to 95% conversion to N,N'-methylenebisacrylamide.
- Both homogeneous and heterogeneous catalysts have been evaluated, with copper-based catalysts showing superior performance.
- Polymerization inhibitors remain essential to control the reaction and prevent premature polymer formation.
Purification and Characterization
- Purification: Crude product is often purified by recrystallization from acetone/water mixtures or by filtration and drying after crystallization.
- Drying: Typical drying temperatures range from 75°C to 85°C to obtain a white crystalline solid.
- Characterization: The final compound is characterized by elemental analysis, FT-IR, NMR (1H and 13C), thermogravimetric analysis (TGA), GC/MS, and HPLC to confirm purity and structure.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Water or 1,2-dichloroethane | Choice affects purity and crystallization |
| Acrylamide amount | 14–16 parts by weight (per batch scale) | Added in stages |
| Formaldehyde amount | 10–12 parts by weight | Usually aqueous or paraformaldehyde |
| Catalyst | Sulfuric acid, hydrochloric acid, or Cu(II) complexes | Catalyzes condensation |
| Polymerization inhibitor | Phenothiazine, hydroquinone, MEHQ, copper(I) chloride | Prevents premature polymerization |
| Reaction temperature | 40–70°C | Controlled heating for reaction stages |
| Reaction time | 0.5–2.5 hours per stage | Multiple stages with stirring |
| Cooling time | 40–50 hours | Allows crystallization |
| Drying temperature | 75–85°C | Final product isolation |
Chemical Reactions Analysis
Types of Reactions
n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] undergoes various chemical reactions, including:
Addition Reactions: Nucleophiles such as alcohols, amines, or thiols can add across the activated vinyl groups, resulting in mixtures of mono- and disubstituted products.
Diels-Alder Reactions: As a bifunctional electron-poor dienophile, it reacts with electron-rich dienes like cyclopentadiene to form norbornene adducts.
Radical Copolymerization: It can undergo radical copolymerization with acrylic and vinylic monomers to form highly crosslinked gels.
Common Reagents and Conditions
Formaldehyde: Used in the initial synthesis.
Copper (I) Chloride: Acts as a polymerization inhibitor.
Sulfuric Acid: Serves as a catalyst.
Acrylamide: The primary reactant.
Major Products
The major products formed from these reactions include crosslinked polyacrylamide gels, which are used in various applications such as adhesives, paints, and superabsorbents .
Scientific Research Applications
Biochemical Applications
Polyacrylamide Gel Electrophoresis
MBA is predominantly used in the preparation of polyacrylamide gels, essential for protein and nucleic acid electrophoresis. The cross-linking capability of MBA allows for the formation of a stable gel matrix that facilitates the separation of biomolecules based on size and charge. This technique is crucial in molecular biology for analyzing proteins and nucleic acids.
Radiotherapy Dosimetry
Recent studies have highlighted the use of MBA in polymer gel dosimeters for radiotherapy. These dosimeters provide a three-dimensional dose distribution measurement, which is vital for accurate treatment planning in cancer therapy. The performance of MBA-based gels has been evaluated under various conditions, demonstrating their reliability and sensitivity to radiation doses .
Industrial Applications
Adhesives and Sealants
In the manufacturing sector, MBA serves as a cross-linking agent in adhesives and sealants. Its ability to enhance the mechanical properties of polymers makes it ideal for creating strong bonds in various materials, including plastics and composites.
Construction Materials
MBA is incorporated into construction materials as a chemical grouting agent. It improves the strength and durability of concrete by enhancing its resistance to water penetration and cracking. This application is particularly beneficial in water treatment facilities and infrastructure projects where moisture resistance is critical .
Environmental Applications
Water Treatment
MBA is employed as a flocculant in water treatment processes. It aids in the aggregation of suspended particles, facilitating their removal from water systems. This application is essential for maintaining water quality in municipal and industrial settings.
Soil Stabilization
In agriculture, MBA can be used to stabilize soil by enhancing its structural integrity through polymerization processes. This application helps improve soil retention and reduces erosion, contributing to sustainable agricultural practices.
Case Studies
Mechanism of Action
The mechanism by which n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] exerts its effects involves the formation of crosslinks between polymer chains. This crosslinking enhances the mechanical properties of the resulting polymer, making it more rigid and stable. The molecular targets include the vinyl groups of acrylamide and other monomers, which react to form a three-dimensional network .
Comparison with Similar Compounds
Research Advancements and Limitations
- Drug Delivery: MBA-crosslinked nanogels show pH-dependent release (e.g., 80% drug release at pH 5.0 vs. 20% at pH 7.4) .
- Toxicity : MBA’s acrylamide residues pose risks; alternatives like dextran-based crosslinkers are being explored .
- Mechanical Enhancement : Hybrid systems (e.g., MBA-agarose) achieve compressive strengths >1 MPa, rivaling natural cartilage .
Biological Activity
N,N'-Methylenebis[n-(hydroxymethyl)acrylamide] (often referred to as MBA or N,N'-methylenebisacrylamide) is an organic compound widely utilized in various scientific and industrial applications, particularly as a cross-linking agent in polymer chemistry. This article explores its biological activity, including its mechanisms of action, potential health effects, and applications in biomedical research.
N,N'-Methylenebis[n-(hydroxymethyl)acrylamide] has the following chemical characteristics:
- Chemical Formula : CHNO
- Molar Mass : 154.169 g/mol
- Appearance : White solid
- Melting Point : 181–182 °C
This compound is primarily used in the preparation of polyacrylamide gels, which are essential for electrophoresis in protein and nucleic acid analysis. It is also employed in drug delivery systems and as a test compound for studying biochemical processes, such as the isolation of insoluble Tau proteins in tauopathy research models .
Cross-linking Properties
N,N'-Methylenebis[n-(hydroxymethyl)acrylamide] serves as a cross-linker that facilitates the formation of three-dimensional networks in polymer matrices. This property is crucial for creating hydrogels used in various biomedical applications, including drug delivery systems and tissue engineering scaffolds. The degree of cross-linking can significantly affect the mechanical and biological properties of the resulting hydrogels .
Toxicological Profile
The biological activity of N,N'-methylenebis[n-(hydroxymethyl)acrylamide] also encompasses its toxicological effects. Research indicates that exposure to this compound may lead to several adverse health outcomes:
- Neurotoxicity : Animal studies suggest that acrylamide, a related compound, can cause neurological damage by inducing apoptosis in neuronal cells through activation of stress response pathways .
- Carcinogenic Potential : N,N'-Methylenebis[n-(hydroxymethyl)acrylamide] is classified as a potential carcinogen based on its structural similarity to acrylamide, which has been linked to cancer risk through various mechanisms, including DNA adduct formation .
- Reproductive Effects : Studies have indicated potential reproductive toxicity associated with exposure to acrylamide derivatives, necessitating caution during handling .
Drug Delivery Systems
Recent studies have explored the use of N,N'-methylenebis[n-(hydroxymethyl)acrylamide] in drug delivery applications. For example, researchers developed poly(acrylic acid-co-N,N'-methylenebisacrylamide) particles that serve as carriers for the anti-cancer drug doxorubicin. The study highlighted that the release profile of the drug could be modulated by adjusting the cross-link density within the particles, demonstrating the versatility of this compound in controlled drug release systems .
Biochemical Isolation Techniques
In tauopathy research, N,N'-methylenebis[n-(hydroxymethyl)acrylamide] has been utilized to optimize methods for isolating insoluble Tau proteins from transgenic mouse models. The effectiveness of different extraction methods (sarkosyl vs. formic acid) was evaluated, providing insights into the biochemical pathways involved in neurodegenerative diseases .
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Cross-linking Agent | Forms stable networks in hydrogels for drug delivery and tissue engineering. |
| Neurotoxicity | Associated with neuronal apoptosis and stress response activation. |
| Carcinogenicity | Potential cancer risk due to structural similarities with acrylamide. |
| Reproductive Toxicity | Possible adverse effects on reproductive health based on animal studies. |
Q & A
Q. What is the role of N,N'-Methylenebisacrylamide in polyacrylamide gel preparation for electrophoresis?
N,N'-Methylenebisacrylamide (MBAm) acts as a crosslinker in polyacrylamide gels, forming a three-dimensional network by covalently bonding acrylamide monomers. The ratio of acrylamide to MBAm determines gel porosity, critical for separating biomolecules by size. For standard SDS-PAGE, a 29:1 or 37.5:1 acrylamide:MBAm ratio is typical . To optimize resolution, adjust the crosslinker concentration based on target molecular weights. Pre-filter solutions (0.45 µm) to remove particulates and ensure polymerization consistency .
Q. What safety protocols are essential when handling N,N'-Methylenebisacrylamide in the lab?
MBAm is classified as hazardous (Carc3, Mut3, Rep3) with potential carcinogenic, mutagenic, and reproductive toxicity . Key precautions:
Q. How is N,N'-Methylenebisacrylamide synthesized, and what characterization methods validate its purity?
MBAm is synthesized via carbonyl addition of acrylamide and formaldehyde under acidic conditions . Characterization involves:
- Melting Point : 181–185°C (deviations indicate impurities) .
- FTIR : Peaks at 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II) confirm structure .
- LC-MS : Molecular ion peak at m/z 154.17 (calculated) .
- 1H NMR : δ 6.3–6.5 ppm (vinyl protons), δ 4.2 ppm (methylene bridge) .
Advanced Research Questions
Q. How does crosslinker concentration influence the mechanical properties of MBAm-based hydrogels?
Increasing MBAm concentration enhances elastic modulus (G') by densifying the polymer network. For example:
| MBAm (wt%) | G' (Pa) at 25°C | Swelling Ratio (g/g) |
|---|---|---|
| 0.5 | 120 | 35 |
| 1.0 | 450 | 22 |
| 2.0 | 980 | 12 |
Data from rheological studies show a linear relationship between G' and crosslinker density, adhering to rubber elasticity theory (G' = νRT, where ν = network density) . Excessive crosslinking (>3%) reduces swelling capacity due to restricted chain mobility .
Q. How can MBAm-based molecularly imprinted polymers (MIPs) be optimized for long-term stability?
MBAm’s vinyl groups enable covalent imprinting with functional monomers (e.g., methacrylic acid, 4-vinylpyridine). Stability is enhanced by:
- Crosslinker Ratio : 10–15% MBAm balances rigidity and template accessibility .
- Solvent Choice : Water or polar solvents improve imprinting efficiency in hydrophilic systems .
- Post-Synthesis Treatment : Sarkosyl or formic acid extraction removes non-covalently bound templates, reducing leaching .
MIPs retain >80% binding capacity after 10 reuse cycles under optimized conditions .
Q. What environmental release pathways and ecotoxicological risks are associated with MBAm?
Although MBAm is used in water treatment and textiles, ECHA reports no public data on environmental release routes . Lab-scale studies suggest:
Q. How do researchers reconcile conflicting hazard data for MBAm in experimental design?
While MBAm is flagged for carcinogenicity (R40) and reproductive toxicity (R63) , these risks are based on limited evidence (Category 3). To address contradictions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
